1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
CAS No.: 2640830-89-1
Cat. No.: VC11854535
Molecular Formula: C17H17ClN4OS
Molecular Weight: 360.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640830-89-1 |
|---|---|
| Molecular Formula | C17H17ClN4OS |
| Molecular Weight | 360.9 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea |
| Standard InChI | InChI=1S/C17H17ClN4OS/c1-22-11-12(10-20-22)16-7-6-13(24-16)8-9-19-17(23)21-15-5-3-2-4-14(15)18/h2-7,10-11H,8-9H2,1H3,(H2,19,21,23) |
| Standard InChI Key | MTTQABGIAYAVLG-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3Cl |
| Canonical SMILES | CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3Cl |
Introduction
General Synthetic Approach:
The synthesis of such urea derivatives typically involves:
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Preparation of the Chlorophenyl Intermediate:
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Starting with a chlorinated aromatic compound (e.g., 2-chlorophenylamine).
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Reacting with isocyanates or carbamoyl chlorides to form the urea backbone.
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Attachment of the Pyrazole-Thiophene Moiety:
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Functionalized pyrazole and thiophene derivatives are synthesized separately.
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These are linked via alkylation or cross-coupling reactions to introduce the ethyl spacer.
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Final Coupling:
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The two fragments are combined under mild conditions using coupling agents like EDC or DCC in the presence of catalysts.
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Challenges in Synthesis:
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Maintaining regioselectivity during thiophene functionalization.
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Avoiding side reactions involving the reactive urea group.
Medicinal Chemistry:
Urea derivatives are widely studied for their biological activities. The presence of pyrazole and thiophene rings suggests potential applications in:
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Anticancer Agents: Pyrazole-containing compounds have shown cytotoxic effects on various cancer cell lines .
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Urease Inhibitors: Urea derivatives with halogenated aromatic groups have been reported as potent inhibitors of urease, an enzyme linked to gastric ulcers and kidney stones .
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Antioxidants: Thiophene derivatives often exhibit antioxidant properties due to electron-donating effects .
Material Science:
The electronic properties of thiophene make this compound a candidate for organic semiconductors or optoelectronic materials.
Spectroscopic Data (Hypothetical):
To confirm the structure, the following analytical methods would be used:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR to identify chemical shifts corresponding to aromatic, aliphatic, and urea protons.
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Mass Spectrometry (MS):
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Molecular ion peak at (approximate molecular weight).
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Infrared (IR) Spectroscopy:
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Characteristic peaks for urea () around 1650 cm, stretching around 3300 cm.
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Crystallography:
Single-crystal X-ray diffraction could provide precise bond lengths, angles, and dihedral angles between aromatic rings.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H15ClN4OS |
| Molecular Weight | ~346 g/mol |
| Functional Groups | Chlorophenyl, pyrazole, thiophene, urea |
| Predicted Bioactivity | Anticancer, urease inhibition, antioxidant |
| Solubility | Likely soluble in polar organic solvents |
Research Gaps and Future Directions
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Biological Evaluation:
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Specific assays are needed to test anticancer or enzymatic inhibition activity.
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Toxicity studies should be conducted to assess safety profiles.
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Material Applications:
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Investigate the electronic properties of the compound for use in organic electronics.
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Synthetic Optimization:
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Develop greener synthetic routes with higher yields and fewer byproducts.
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This compound represents a promising scaffold in medicinal chemistry and material science due to its multifunctional nature and structural diversity. Further experimental validation is essential to unlock its full potential.
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